molecular formula C12H12N2O B14363744 2H-3,1-Benzoxazine, 1,4-dihydro-2-(1H-pyrrol-2-yl)- CAS No. 90284-38-1

2H-3,1-Benzoxazine, 1,4-dihydro-2-(1H-pyrrol-2-yl)-

Cat. No.: B14363744
CAS No.: 90284-38-1
M. Wt: 200.24 g/mol
InChI Key: SWDRSDFYFSKCSE-UHFFFAOYSA-N
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Description

2H-3,1-Benzoxazine, 1,4-dihydro-2-(1H-pyrrol-2-yl)- is a heterocyclic compound that features a benzoxazine ring fused with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-3,1-Benzoxazine, 1,4-dihydro-2-(1H-pyrrol-2-yl)- typically involves the condensation of o-aminobenzyl alcohols with aldehydes or ketones . The reaction conditions often require the presence of an acid catalyst to facilitate the formation of the benzoxazine ring .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2H-3,1-Benzoxazine, 1,4-dihydro-2-(1H-pyrrol-2-yl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into more reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazines .

Scientific Research Applications

2H-3,1-Benzoxazine, 1,4-dihydro-2-(1H-pyrrol-2-yl)- has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its bioactive properties.

    Industry: It is used in the development of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2H-3,1-Benzoxazine, 1,4-dihydro-2-(1H-pyrrol-2-yl)- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleophilic sites in proteins and other biomolecules .

Comparison with Similar Compounds

  • 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl-
  • 2H-3,1-Benzoxazine-2,4-(1H)-dione
  • 3,4-Dihydro-2H-1,4-benzoxazines

Comparison: 2H-3,1-Benzoxazine, 1,4-dihydro-2-(1H-pyrrol-2-yl)- is unique due to the presence of the pyrrole ring, which imparts distinct chemical and biological properties. Compared to other benzoxazines, this compound may exhibit different reactivity and bioactivity profiles, making it a valuable subject for further research .

Properties

CAS No.

90284-38-1

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

2-(1H-pyrrol-2-yl)-2,4-dihydro-1H-3,1-benzoxazine

InChI

InChI=1S/C12H12N2O/c1-2-5-10-9(4-1)8-15-12(14-10)11-6-3-7-13-11/h1-7,12-14H,8H2

InChI Key

SWDRSDFYFSKCSE-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2NC(O1)C3=CC=CN3

Origin of Product

United States

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